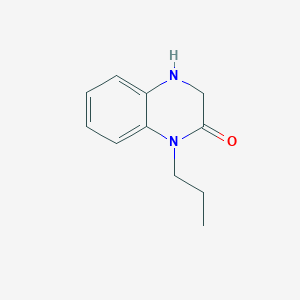
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one
Übersicht
Beschreibung
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one, also known as 1PDQ, is a heterocyclic organic compound that is used in various scientific research applications. It is a colorless solid with a molecular weight of 228.27 g/mol. Its chemical formula is C11H12N2O. 1PDQ is an important compound in the study of organic chemistry due to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Regioselective Synthesis : 3,4-Dihydroquinoxalin-2(1H)-ones, including 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one, have diverse physical and pharmaceutical applications. They can be prepared via cyclocondensation of o-phenylenediamines and aroylpyruvates, with methodologies developed for switching the regioselectivity in a predictable manner (Dobiáš et al., 2017).
Applications in Biochemistry and Medicine
- Fluorogenic Substrates for Enzymes : Some 3,4-dihydroquinoxalin-2(1H)-one derivatives have been synthesized as potential substrates for horseradish peroxidase (HRP) and its mimetic enzyme hemin, showing promising properties for use in biochemical assays (Li & Townshend, 1997).
- Anticancer Properties : Derivatives of 3,4-dihydroquinoxalin-2(1H)-one, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown high antiproliferative activity against human tumor cell lines and are identified as novel tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
- Antitubercular Agent : Certain quinoxalin-2(1H)-one derivatives have exhibited significant antitubercular potencies, affecting respiration in rat liver mitochondria, suggesting a possible mechanism for their antitubercular properties (Das et al., 2010).
Synthetic Chemistry Applications
- Synthesis of Pyrroloquinoxalinones : The synthesis of tetrahydropyrroloquinoxalinones via azomethine ylide 1,3-dipolar cycloaddition chemistry involving 1-methyl-3,4-dihydroquinoxalin-2(1H)-one has been explored, demonstrating the versatility of these compounds in the formation of complex structures (Choi & Coldham, 2019).
- Catalytic Reactions : Studies have explored the use of 3,4-dihydroquinoxalin-2(1H)-ones in various catalytic reactions such as photocatalyzed oxidative coupling and amination reactions, indicating their utility in the synthesis of complex organic compounds (Akula et al., 2018); (Wan et al., 2021).
Crystallographic Studies
- Crystal Structure Analysis : Research on new compounds like ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate, derived from 3,4-dihydroquinoxalin-2(1H)-ones, has provided insights into their crystal structures and interactions, which is crucial for understanding their chemical and biological properties (Abad et al., 2020).
Eigenschaften
IUPAC Name |
1-propyl-3,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-8-11(13)14/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMNRZXHTWNKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




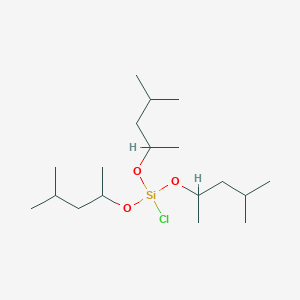
![2-(chloromethyl)-1H-thieno[3,4-d]imidazole](/img/structure/B1648263.png)

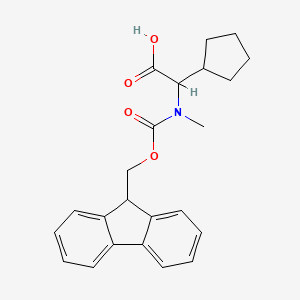


![N-[(4-bromophenyl)methyl]propanamide](/img/structure/B1648287.png)
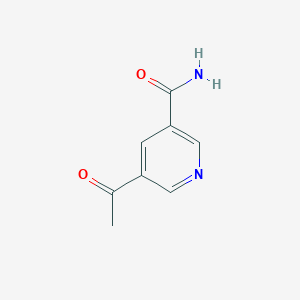
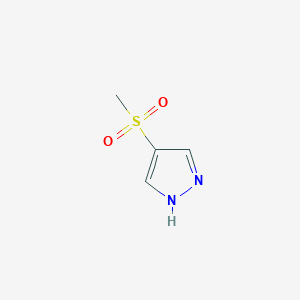

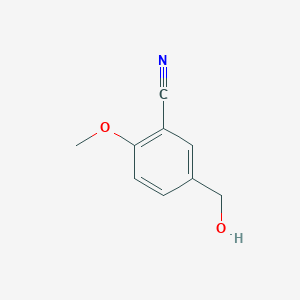

![3-Methylbenzo[d]isoxazole-5-carbonitrile](/img/structure/B1648317.png)